molecular formula C6H14ClNO2S B15318856 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride

2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride

Cat. No.: B15318856
M. Wt: 199.70 g/mol
InChI Key: OLXRPJSYBYSANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione hydrochloride is a sulfone-containing heterocyclic molecule featuring a thiolane (tetrahydrothiophene) backbone modified with a methylamino-methyl substituent and a sulfonyl group. While direct characterization data for this specific compound are absent in the provided evidence, structurally related compounds—such as those with analogous thiolane-1,1-dione cores or methylamino modifications—are well-documented. For example, 2-(2-aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride (CAS 2094938-84-6) shares the sulfone-modified thiolane structure but differs in substituents .

Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

1-(1,1-dioxothiolan-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H13NO2S.ClH/c1-7-5-6-3-2-4-10(6,8)9;/h6-7H,2-5H2,1H3;1H

InChI Key

OLXRPJSYBYSANA-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCS1(=O)=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride typically involves the reaction of tetrahydrothiophene with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Scientific Research Applications

2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features CAS/Reference
2-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione hydrochloride C₆H₁₂ClNO₂S* ~197.68† Thiolane-1,1-dione core, methylamino-methyl Not available
2-(2-Aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride C₆H₁₄ClNO₂S 199.69 Thiolane-1,1-dione core, aminoethyl group 2094938-84-6
3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1λ⁶-thiolane-1,1-dione dihydrochloride C₁₂H₂₈Cl₂N₂O₂S 347.33 Thiolane-1,1-dione core, branched diisopropylaminoethyl 1052540-44-9
2-Ethyl-6-methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride C₇H₁₆ClNO₂S 221.73 Thiomorpholine-1,1-dione core, ethyl and methyl substituents 1803604-19-4

*Estimated based on analogous compounds.

Key Observations:

Core Structure: The thiolane-1,1-dione backbone is shared across compounds , but substitutions (e.g., methylamino-methyl vs. aminoethyl) significantly alter physicochemical properties.

Hydrochloride Salts : All listed compounds are hydrochloride salts, enhancing solubility in polar solvents.

Substituent Complexity : The dihydrochloride salt in and the thiomorpholine derivative in exhibit higher molar masses due to additional functional groups.

Pharmacological and Functional Differences

Although pharmacological data for the target compound are unavailable, insights can be inferred from analogs:

  • Antimicrobial Potential: Thiolane-1,1-dione derivatives are often explored for antimicrobial activity. For instance, 2-(2-aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride may interact with bacterial membranes due to its polar sulfone group .

Challenges in Comparative Analysis

Data Limitations : Direct experimental data (e.g., NMR, FTIR) for the target compound are absent, requiring reliance on extrapolation from analogs .

Structural Variability: Minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter bioactivity, complicating predictive comparisons.

Biological Activity

2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride, also known as 3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride, is a compound with a molecular formula of C₆H₁₄ClNO₂S and a molecular weight of approximately 199.7 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.

The compound is categorized under thiolanes and is characterized by the presence of a methylamino group and a dione functional group. The structure can be represented as follows:

Chemical Structure C6H14ClNO2S\text{Chemical Structure }\text{C}_6\text{H}_{14}\text{ClNO}_2\text{S}

Physicochemical Data

PropertyValue
Molecular FormulaC₆H₁₄ClNO₂S
Molecular Weight199.7 g/mol
Purity≥95%
CAS Number2408959-93-1

The primary mechanism of action for this compound appears to be its role as a nitric oxide (NO) releasing agent . Nitric oxide plays a crucial role in various physiological processes, including:

  • Vasodilation : NO is known to relax vascular smooth muscle, leading to increased blood flow.
  • Antimicrobial Activity : The release of NO can exert broad-spectrum antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Cell Signaling : NO acts as a signaling molecule in numerous biological pathways.

Biological Activity

Research studies have indicated various biological activities associated with the compound:

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involves the production of reactive nitrogen species, which disrupts bacterial cell membranes.

Cytotoxic Effects

Preliminary findings suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is hypothesized to be mediated through apoptosis pathways triggered by oxidative stress.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed significant inhibition zones compared to control groups.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on HeLa cells.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, indicating potential antitumor properties.

Toxicological Data

The compound has been classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2A). It may also cause respiratory irritation upon inhalation.

Safety Data Summary

Hazard ClassificationDescription
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Q & A

Q. What are the recommended synthetic routes and purification strategies for 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride?

The compound can be synthesized via reductive amination or nucleophilic substitution, with purification typically involving silica gel chromatography using solvent systems like ethyl acetate/methanol (90:10 v/v) to achieve >90% purity . Reaction progress should be monitored via thin-layer chromatography (TLC) and validated by HPLC (retention time ~0.61 minutes under SQD-FA05 conditions) . Elemental analysis and mass spectrometry (e.g., m/z 428 [M+H]+) are critical for confirming molecular composition .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): 60 MHz ¹H-NMR in deuterated chloroform or D₂O to resolve methylamino and thiolane backbone signals .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., sulfone stretch at ~1300 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase C18 columns .
  • Mass Spectrometry: Confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

  • Personal Protective Equipment (PPE): Use respiratory protection (one-way valve masks) and nitrile gloves .
  • Storage: Store in airtight containers under nitrogen at -20°C to prevent hygroscopic degradation .
  • First Aid: Immediate decontamination for inhalation/exposure, with oxygen administration if respiratory distress occurs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Cross-Validation: Replicate assays under standardized conditions (e.g., pH 7.4 buffers, 37°C) .
  • Orthogonal Methods: Combine enzyme inhibition assays with isothermal titration calorimetry (ITC) to validate binding affinities .
  • Meta-Analysis: Compare datasets across studies using platforms like EPA ChemView or EFSA databases to identify methodological outliers .

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with sulfotransferases or G-protein-coupled receptors .
  • QSAR Modeling: Train models on PubChem datasets to predict ADMET properties and off-target effects .
  • AI Retrosynthesis: Leverage tools like Pistachio or Reaxys to optimize synthetic pathways and reduce byproducts .

Q. How can pharmacokinetic properties be systematically evaluated?

  • In Vitro Metabolism: Incubate with liver microsomes and quantify metabolites via LC-MS/MS .
  • In Vivo ADME: Administer radiolabeled compound in rodent models and track tissue distribution using scintillation counting .
  • Plasma Protein Binding: Use equilibrium dialysis to assess binding ratios (e.g., >95% bound to albumin) .

Q. What strategies address discrepancies in spectral data across studies?

  • Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to resolve signal splitting .
  • Impurity Profiling: Use preparative HPLC to isolate trace contaminants and characterize them via high-resolution MS .
  • Collaborative Validation: Share raw data through platforms like IUCLID to harmonize interpretations .

Q. How can synthetic yield be optimized while minimizing side products?

  • Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions .
  • In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust reaction kinetics dynamically .
  • Byproduct Recycling: Use liquid-liquid extraction (e.g., 25% tripotassium phosphate) to recover unreacted precursors .

Q. What methodologies elucidate the compound’s interaction with enzymatic targets?

  • Enzyme Inhibition Assays: Measure IC₅₀ values against acetylcholinesterase or cytochrome P450 isoforms using fluorogenic substrates .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐₙ/kₒff) in real-time .
  • X-Ray Crystallography: Co-crystallize with target proteins to resolve binding modes at atomic resolution .

Q. How can toxicity thresholds be established for in vivo studies?

  • Acute Toxicity Testing: Follow OECD 423 guidelines for dose-ranging studies in rodents, monitoring for neurotoxicity .
  • Genotoxicity Screening: Conduct Ames tests and micronucleus assays to assess mutagenic potential .
  • Computational Toxicology: Predict LD₅₀ values using EPA AEGL or ATSDR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.